6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid
Overview
Description
6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group at the 6th position and a carboxylic acid group at the 1st position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the nitration of 2,3-dihydro-1H-indene-1-carboxylic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 6th position of the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Oxidation: The indene ring can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 6-Amino-2,3-dihydro-1H-indene-1-carboxylic acid.
Substitution: Esters or amides of this compound.
Oxidation: Indene ketones or aldehydes.
Scientific Research Applications
6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indene derivatives.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The carboxylic acid group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Formed by the reduction of the nitro group, with different chemical and biological properties.
Indene derivatives: Various indene derivatives with different substituents at the 6th position, such as halogens, alkyl groups, or other functional groups.
Uniqueness
6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the indene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-indene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)8-4-2-6-1-3-7(11(14)15)5-9(6)8/h1,3,5,8H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEDZHJBRIDVHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488111 | |
Record name | 6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174776-68-2 | |
Record name | 6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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